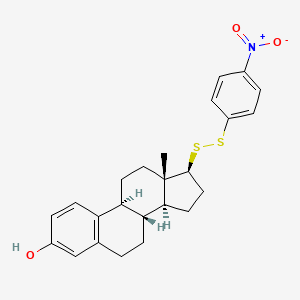
Benzoylecgonine
Descripción general
Descripción
La benzoilecgonina es el metabolito principal de la cocaína, se forma en el hígado y se excreta en la orina. Es farmacológicamente inactiva y se prueba comúnmente en las pruebas de detección de drogas en orina de cocaína y en las pruebas de aguas residuales para detectar el consumo de cocaína . Químicamente, es el éster benzoato de la ecgonina .
Aplicaciones Científicas De Investigación
Benzoylecgonine is extensively used in forensic toxicology to detect cocaine use through urine drug tests . It is also used in environmental studies to monitor cocaine consumption in populations by analyzing wastewater . Additionally, research is being conducted on degradation methods for this compound in wastewater to reduce its environmental impact .
Mecanismo De Acción
La benzoilecgonina es farmacológicamente inactiva y no ejerce efectos significativos sobre el cuerpo . Se forma por la hidrólisis de la cocaína en el hígado y posteriormente se excreta en la orina .
Compuestos similares:
- Cocaína: El compuesto padre del que se deriva la benzoilecgonina.
- Ecgonina: La forma de ácido carboxílico de la cocaína, que se forma junto con la benzoilecgonina durante la hidrólisis .
- Cocaetina: Un compuesto que se forma cuando se consume cocaína y alcohol juntos .
- Norcocaína: Un metabolito activo de la cocaína .
Singularidad: La benzoilecgonina es única en su papel como metabolito principal de la cocaína, lo que la convierte en un marcador clave para el consumo de cocaína en las pruebas de drogas . A diferencia de la cocaína, es farmacológicamente inactiva y no produce efectos psicoactivos .
Análisis Bioquímico
Biochemical Properties
Benzoylecgonine plays a significant role in biochemical reactions as a metabolite of cocaine. It is formed in the liver by the metabolism of cocaine through hydrolysis, catalyzed by carboxylesterases . This compound interacts with various enzymes and proteins during its formation and excretion. The primary enzyme involved in its formation is carboxylesterase, which hydrolyzes cocaine into this compound and other metabolites .
Cellular Effects
This compound affects various types of cells and cellular processes. Although it is pharmacologically inactive, its presence indicates the prior use of cocaine, which has significant cellular effects. Cocaine influences cell function by blocking the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in altered cell signaling pathways, gene expression, and cellular metabolism. This compound itself does not directly influence these processes but serves as a marker for cocaine exposure.
Molecular Mechanism
The molecular mechanism of this compound involves its formation from cocaine through enzymatic hydrolysis. Carboxylesterases catalyze the hydrolysis of cocaine, resulting in the production of this compound . This process does not involve direct binding interactions with other biomolecules, enzyme inhibition, or activation. Instead, this compound is a byproduct of the metabolic breakdown of cocaine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be observed over time. This compound is relatively stable and can be detected in biological samples such as urine and blood for an extended period after cocaine use . Its stability makes it a reliable marker for detecting cocaine use in forensic and clinical toxicology. Long-term effects on cellular function are primarily related to the parent compound, cocaine, rather than this compound itself.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of cocaine result in increased levels of this compound in the body . While this compound itself is not toxic, the parent compound, cocaine, can have toxic and adverse effects at high doses. These effects include cardiovascular complications, neurotoxicity, and behavioral changes. This compound serves as an indicator of the extent of cocaine exposure in these studies.
Metabolic Pathways
This compound is involved in the metabolic pathways of cocaine. It is formed by the hydrolysis of cocaine in the liver, catalyzed by carboxylesterases . The primary metabolic pathway involves the conversion of cocaine to this compound and other metabolites such as ecgonine methyl ester . These metabolites are then excreted from the body through urine.
Transport and Distribution
This compound is transported and distributed within cells and tissues following its formation from cocaine. It is primarily excreted in the urine, making it a useful marker for detecting cocaine use . The transport and distribution of this compound within the body are influenced by its hydrophilic nature, allowing it to be readily excreted through the renal system.
Subcellular Localization
The subcellular localization of this compound is primarily within the liver, where it is formed from cocaine through enzymatic hydrolysis . It does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Instead, it is rapidly excreted from the body through the renal system.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La benzoilecgonina se puede sintetizar hirviendo la cocaína de base libre en agua . La hidrólisis de la cocaína en el hígado, catalizada por las carboxilesterasas, también produce benzoilecgonina .
Métodos de producción industrial:
Análisis De Reacciones Químicas
Tipos de reacciones: La benzoilecgonina sufre hidrólisis, donde el enlace éster se descompone para formar ecgonina y ácido benzoico . También está sujeta a reacciones de oxidación y reducción, aunque los detalles específicos de estas reacciones son limitados.
Reactivos y condiciones comunes: La hidrólisis de la benzoilecgonina normalmente implica agua y carboxilesterasas . Las reacciones de oxidación y reducción pueden implicar reactivos comunes como el peróxido de hidrógeno o el borohidruro de sodio, respectivamente.
Productos principales formados: Los productos principales formados a partir de la hidrólisis de la benzoilecgonina son la ecgonina y el ácido benzoico .
4. Aplicaciones de la investigación científica
La benzoilecgonina se utiliza ampliamente en toxicología forense para detectar el consumo de cocaína mediante pruebas de drogas en orina . También se utiliza en estudios ambientales para monitorizar el consumo de cocaína en las poblaciones mediante el análisis de aguas residuales . Además, se están realizando investigaciones sobre métodos de degradación para la benzoilecgonina en las aguas residuales para reducir su impacto ambiental .
Comparación Con Compuestos Similares
- Cocaine: The parent compound from which benzoylecgonine is derived.
- Ecgonine: The carboxylic acid form of cocaine, formed alongside this compound during hydrolysis .
- Cocaethylene: A compound formed when cocaine and alcohol are consumed together .
- Norcocaine: An active metabolite of cocaine .
Uniqueness: this compound is unique in its role as a primary metabolite of cocaine, making it a key marker for cocaine use in drug testing . Unlike cocaine, it is pharmacologically inactive and does not produce psychoactive effects .
Propiedades
IUPAC Name |
(1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3,(H,18,19)/t11-,12+,13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGYEFKIHJTNQZ-RFQIPJPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046758 | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-09-5 | |
| Record name | Benzoylecgonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylecgonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylecgonine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzoylecgonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzoylecgonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLECGONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5353I8I6YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-3-[[2-[4-(2-hydroxyethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1200942.png)

![6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1200948.png)






